molecular formula C10H12ClN3O5 B12651696 (E)-5-(2-Chlorovinyl)-6-aza-2'-deoxyuridine CAS No. 100348-18-3

(E)-5-(2-Chlorovinyl)-6-aza-2'-deoxyuridine

Cat. No.: B12651696
CAS No.: 100348-18-3
M. Wt: 289.67 g/mol
InChI Key: NGJTXSSNNPLVKV-SXSRJLBYSA-N
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Description

(E)-5-(2-Chlorovinyl)-6-aza-2’-deoxyuridine is a synthetic nucleoside analog. This compound is characterized by the presence of a chlorovinyl group at the 5-position and an aza modification at the 6-position of the uridine base. It is structurally similar to natural nucleosides but has been modified to enhance its biological activity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-5-(2-Chlorovinyl)-6-aza-2’-deoxyuridine typically involves the following steps:

Industrial Production Methods

Industrial production of (E)-5-(2-Chlorovinyl)-6-aza-2’-deoxyuridine involves scaling up the synthetic routes mentioned above. The process is optimized for high yield and purity, often using flow chemistry approaches to ensure consistent and efficient production .

Chemical Reactions Analysis

Types of Reactions

(E)-5-(2-Chlorovinyl)-6-aza-2’-deoxyuridine undergoes several types of chemical reactions:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of (E)-5-(2-Chlorovinyl)-6-aza-2’-deoxyuridine .

Scientific Research Applications

(E)-5-(2-Chlorovinyl)-6-aza-2’-deoxyuridine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of (E)-5-(2-Chlorovinyl)-6-aza-2’-deoxyuridine involves its incorporation into nucleic acids, where it interferes with DNA and RNA synthesis. This disruption can inhibit the replication of viruses and the proliferation of cancer cells. The molecular targets include viral polymerases and cellular enzymes involved in nucleic acid metabolism .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(E)-5-(2-Chlorovinyl)-6-aza-2’-deoxyuridine is unique due to its specific structural modifications, which enhance its stability and biological activity compared to

Properties

CAS No.

100348-18-3

Molecular Formula

C10H12ClN3O5

Molecular Weight

289.67 g/mol

IUPAC Name

6-[(E)-2-chloroethenyl]-2-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,2,4-triazine-3,5-dione

InChI

InChI=1S/C10H12ClN3O5/c11-2-1-5-9(17)12-10(18)14(13-5)8-3-6(16)7(4-15)19-8/h1-2,6-8,15-16H,3-4H2,(H,12,17,18)/b2-1+/t6-,7+,8+/m0/s1

InChI Key

NGJTXSSNNPLVKV-SXSRJLBYSA-N

Isomeric SMILES

C1[C@@H]([C@H](O[C@H]1N2C(=O)NC(=O)C(=N2)/C=C/Cl)CO)O

Canonical SMILES

C1C(C(OC1N2C(=O)NC(=O)C(=N2)C=CCl)CO)O

Origin of Product

United States

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